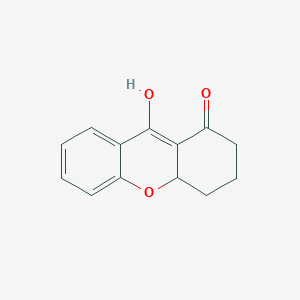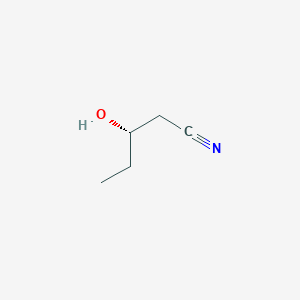
Pentanenitrile, 3-hydroxy-, (3S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanenitrile, 3-hydroxy-, (3S)- is an organic compound with the molecular formula C5H9NO It is a nitrile derivative, characterized by the presence of a hydroxyl group at the third carbon of the pentanenitrile chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentanenitrile, 3-hydroxy-, (3S)- can be synthesized through several methods. One common approach involves the reaction of valeraldehyde with hydroxylamine to form the corresponding oxime, which is then dehydrated to yield the nitrile. Another method includes the reduction of 3-hydroxy-3-pentenenitrile using catalytic hydrogenation .
Industrial Production Methods
In industrial settings, the production of Pentanenitrile, 3-hydroxy-, (3S)- often involves the use of high-pressure catalytic hydrogenation processes. These methods ensure high yields and purity of the final product, making it suitable for various applications in research and industry .
Análisis De Reacciones Químicas
Types of Reactions
Pentanenitrile, 3-hydroxy-, (3S)- undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-oxopentanenitrile.
Reduction: The nitrile group can be reduced to form the corresponding amine, 3-hydroxy-pentanamine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (e.g., HCl, HBr) are used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-oxopentanenitrile
Reduction: 3-hydroxy-pentanamine
Substitution: Various substituted pentanenitriles depending on the nucleophile used
Aplicaciones Científicas De Investigación
Pentanenitrile, 3-hydroxy-, (3S)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in enzymatic reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Pentanenitrile, 3-hydroxy-, (3S)- involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The nitrile group can undergo hydrolysis to form carboxylic acids, which are key intermediates in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Valeronitrile: Similar structure but lacks the hydroxyl group.
Butyronitrile: Shorter carbon chain with similar nitrile functionality.
3-Hydroxybutanenitrile: Similar functional groups but with a shorter carbon chain.
Uniqueness
Pentanenitrile, 3-hydroxy-, (3S)- is unique due to the presence of both a hydroxyl and a nitrile group on a five-carbon chain
Propiedades
Número CAS |
199177-61-2 |
|---|---|
Fórmula molecular |
C5H9NO |
Peso molecular |
99.13 g/mol |
Nombre IUPAC |
(3S)-3-hydroxypentanenitrile |
InChI |
InChI=1S/C5H9NO/c1-2-5(7)3-4-6/h5,7H,2-3H2,1H3/t5-/m0/s1 |
Clave InChI |
FXHRDEQPODSZQL-YFKPBYRVSA-N |
SMILES isomérico |
CC[C@@H](CC#N)O |
SMILES canónico |
CCC(CC#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


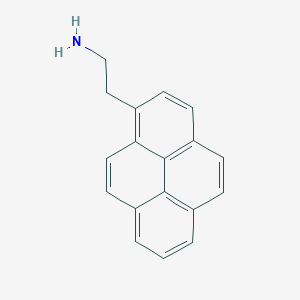
![Phosphonic acid, [amino(3-nitrophenyl)methyl]-, diphenyl ester](/img/structure/B12560885.png)
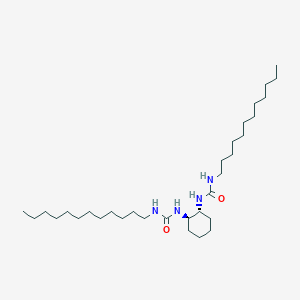
![5-Bromo-2-[4-(pentyloxy)phenyl]pyridine](/img/structure/B12560903.png)
![[(3-Hydroxyphenyl)methoxy]acetaldehyde](/img/structure/B12560907.png)
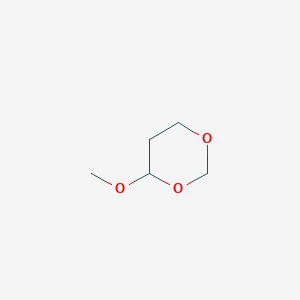
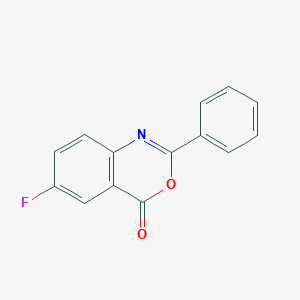
![2-[2-[2-(Methylamino)-5-nitrophenoxy]ethoxy]ethanol](/img/structure/B12560920.png)
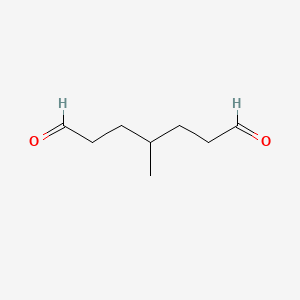
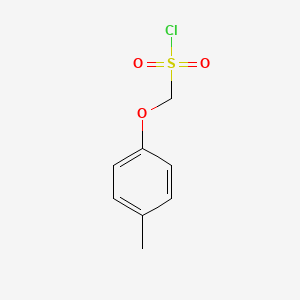

![3,3'-[1,3-Phenylenebis(methyleneoxymethylene)]bis(3-ethyloxetane)](/img/structure/B12560945.png)
